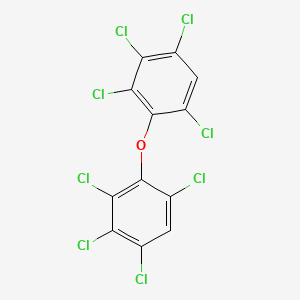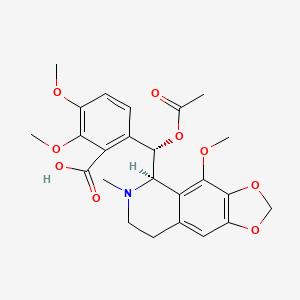
3,6,12-Trioxa-9-thiaoctadecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,12-Trioxa-9-thiaoctadecan-1-ol: is a chemical compound with the molecular formula C14H30O4S and a molecular weight of 294.45 g/mol . This compound is characterized by the presence of three oxygen atoms and one sulfur atom within its molecular structure, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,12-Trioxa-9-thiaoctadecan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiol with an epoxide in the presence of a base, leading to the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 3,6,12-Trioxa-9-thiaoctadecan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide or thiol group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,6,12-Trioxa-9-thiaoctadecan-1-ol is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology: In biological research, this compound is used to study the interactions of sulfur-containing compounds with biological systems. It can also serve as a model compound for studying the behavior of similar molecules in biological environments .
Medicine: Its unique structure allows for the exploration of new therapeutic agents .
Industry: In industrial applications, this compound is used as an intermediate in the production of surfactants, lubricants, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3,6,12-Trioxa-9-thiaoctadecan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of oxygen and sulfur atoms in its structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
3,6,9-Trioxa-12-thiahexadecan-1-ol: This compound has a similar structure but with a different arrangement of oxygen and sulfur atoms.
6,9,12-Trioxa-3-thiahexadecan-1-ol: Another similar compound with a different positioning of the functional groups.
Uniqueness: 3,6,12-Trioxa-9-thiaoctadecan-1-ol is unique due to its specific arrangement of oxygen and sulfur atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
114502-76-0 |
|---|---|
Molecular Formula |
C14H30O4S |
Molecular Weight |
294.45 g/mol |
IUPAC Name |
2-[2-[2-(2-hexoxyethylsulfanyl)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C14H30O4S/c1-2-3-4-5-7-16-11-13-19-14-12-18-10-9-17-8-6-15/h15H,2-14H2,1H3 |
InChI Key |
NNBGBMCIPFMUBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCCSCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-Chlorophenyl)-5H-indeno[1,2-D]pyrimidine](/img/structure/B14291803.png)

![2-Diazonio-3-ethoxy-3-oxo-1-[(2-oxohept-6-en-1-yl)oxy]prop-1-en-1-olate](/img/structure/B14291813.png)
![Heptanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-](/img/structure/B14291815.png)



![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium](/img/structure/B14291823.png)

![Acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(propan-2-yl)phenyl]methanol](/img/structure/B14291851.png)



